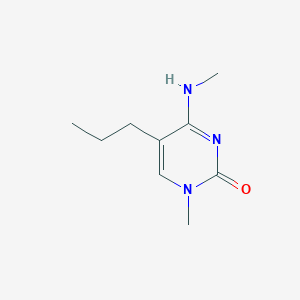
2-Phenylethene-1,1-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenylethene-1,1-diol is an organic compound characterized by the presence of a phenyl group attached to a two-carbon chain with two hydroxyl groups. This compound is also known as 1-phenylethane-1,2-diol and is a type of vicinal diol, which means it has two hydroxyl groups on adjacent carbon atoms. It is a significant compound in organic chemistry due to its versatile reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethene-1,1-diol can be achieved through several methods. One common approach involves the reduction of α-hydroxy ketones. For example, the reduction of α-hydroxy acetophenone using biocatalysts such as Candida magnolia carbonyl reductase (CMCR) with glucose dehydrogenase (GDH) from Bacillus subtilis can yield this compound with high enantiomeric excess . The reaction conditions typically involve a pH of 6 and a reaction time of 16 hours.
Industrial Production Methods
Industrial production of this compound often involves the use of chemical reduction methods. For instance, the reduction of styrene oxide using hydrogen in the presence of a palladium catalyst can produce this compound. This method is advantageous due to its high yield and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenylethene-1,1-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using periodic acid to form phenylacetaldehyde.
Reduction: It can be reduced to form phenylethanol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Periodic acid is commonly used for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Various reagents such as halogens and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde
Reduction: Phenylethanol
Substitution: Depending on the reagent used, different substituted products can be formed.
Applications De Recherche Scientifique
2-Phenylethene-1,1-diol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mécanisme D'action
The mechanism of action of 2-Phenylethene-1,1-diol involves its reactivity with various reagents. For example, during oxidation with periodic acid, the compound forms a cyclic periodate ester intermediate, which then decomposes to form the final oxidation product . The phenyl group in the compound enhances the stability of the intermediate and increases the rate of the reaction.
Comparaison Avec Des Composés Similaires
2-Phenylethene-1,1-diol can be compared with other similar compounds such as 1-phenylethane-1,2-diol and styrene glycol.
1-Phenylethane-1,2-diol: This compound is similar in structure but differs in the position of the hydroxyl groups.
Styrene Glycol: This compound is another vicinal diol with similar reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique reactivity and ability to undergo multiple types of chemical reactions make it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
144676-19-7 |
|---|---|
Formule moléculaire |
C8H8O2 |
Poids moléculaire |
136.15 g/mol |
Nom IUPAC |
2-phenylethene-1,1-diol |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-6,9-10H |
Clé InChI |
BKUZZZJNRDDTRP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


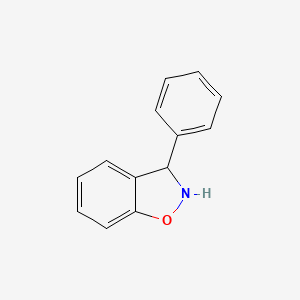
![Trimethyl{2-[(prop-2-en-1-yl)oxy]phenyl}stannane](/img/structure/B12546737.png)
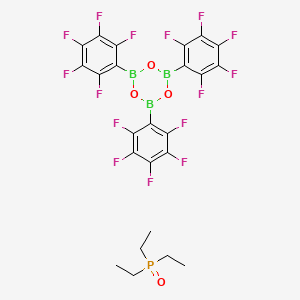
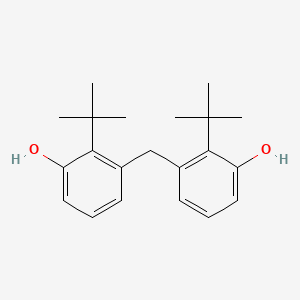
![4-[4-(1,3-benzodioxol-5-yl)-1H-pyrazol-5-yl]-6-propylbenzene-1,3-diol](/img/structure/B12546752.png)
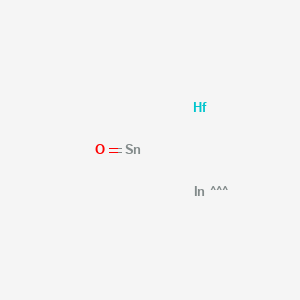
![Phosphonic acid, [phenyl(phenylseleno)methyl]-, diethyl ester](/img/structure/B12546773.png)
![5-[2-[1-[(1,1-Dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-5,6,7,8-tetrahydro-4-oxo-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B12546780.png)
![2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial](/img/structure/B12546785.png)
![N-tert-Butyl-3-[hydroxy(phenyl)methyl]pyrazine-2-carboxamide](/img/structure/B12546800.png)

